2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile
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Description
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives, which include the compound , involve methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular weight of “2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile” is 305.345.
Chemical Reactions Analysis
The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Scientific Research Applications
- Targeted Kinase Inhibitors : Researchers explore this compound as a potential kinase inhibitor due to its unique structure. Kinases play a crucial role in cell signaling pathways, and inhibiting specific kinases can be therapeutically beneficial for diseases like cancer and autoimmune disorders .
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
2-amino-6-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7/c17-10-12-9-13(11-18)16(21-15(12)19)23-7-5-22(6-8-23)14-3-1-2-4-20-14/h1-4,9H,5-8H2,(H2,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNNKQLCUWHCKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=C(C(=N3)N)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile |
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